Fmoc-D-Trp-OH

Descripción general

Descripción

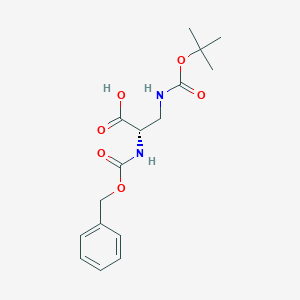

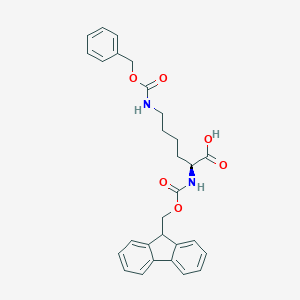

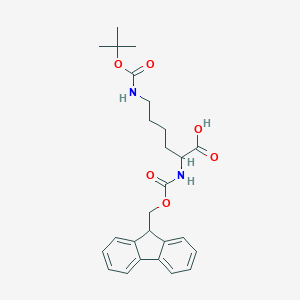

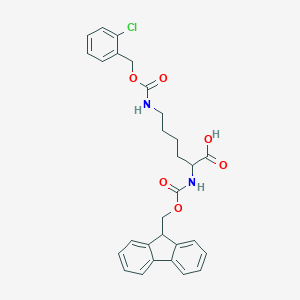

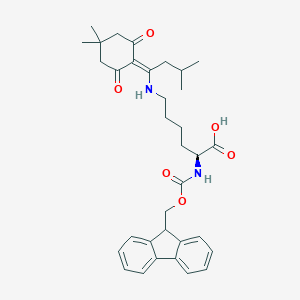

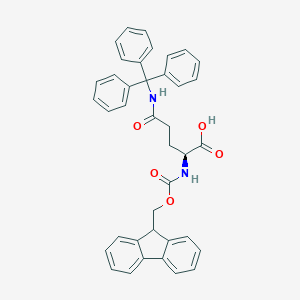

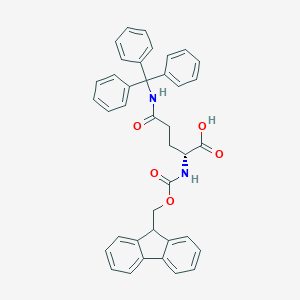

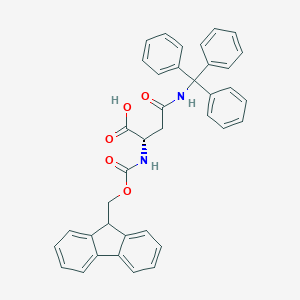

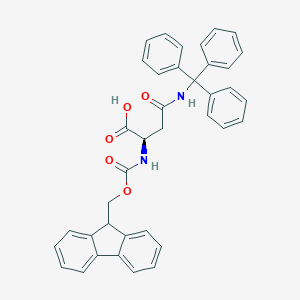

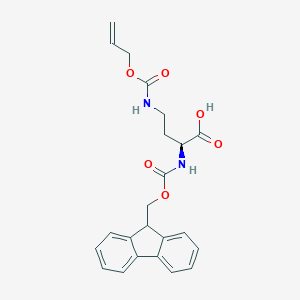

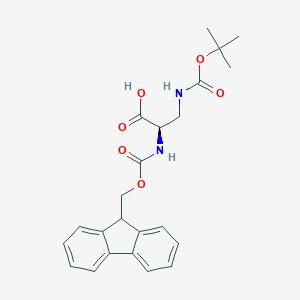

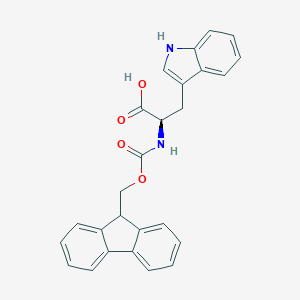

Fmoc-D-Trp-OH, also known as Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan or Fmoc-D-tryptophan, is a compound used in peptide synthesis . It has an empirical formula of C26H22N2O4 and a molecular weight of 426.46 .

Synthesis Analysis

This compound is commonly used as a building block in peptide synthesis . It is often introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringOC(=O)C@@HNC(=O)OCC3c4ccccc4-c5ccccc35 . It has a chiral center, indicating the presence of an isomer . Chemical Reactions Analysis

This compound is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

This compound has a melting point of 182-185 °C . It is soluble in dimethylformamide (DMF), with a solubility of 1 mmole in 2 ml DMF . Its density is approximately 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Fmoc-D-Trp-OH: Un análisis exhaustivo de las aplicaciones de la investigación científica

1. Síntesis de análogos del péptido similar al glucagón (GLP-1) this compound se utiliza en la síntesis de análogos del péptido similar al glucagón (GLP-1), que son significativos en el tratamiento de la diabetes tipo 2. El proceso implica la síntesis de péptidos en fase sólida (SPPS) con Fmoc, un método que permite la construcción eficiente y precisa de cadenas peptídicas .

Síntesis de péptidos en fase sólida (SPPS): Este compuesto es un elemento fundamental en la metodología SPPS, donde se utiliza para construir varios péptidos. SPPS es una técnica ampliamente adoptada para crear péptidos en el laboratorio, que ofrece ventajas como la facilidad de purificación y el alto rendimiento .

Preparación de péptidos cortos: this compound puede emplearse en la preparación de péptidos cortos, en particular aquellos que no contienen residuos de arginina. Durante el proceso de escisión, se añaden captadores específicos para evitar que las especies escindidas se vuelvan a unir al anillo indol de triptófano, asegurando la integridad del producto peptídico final .

Síntesis de azapeptidos: El compuesto también se utiliza en la síntesis en fase sólida de azapeptidos, que son péptidos que contienen un átomo de nitrógeno en lugar de un átomo de carbono en su cadena principal. Estos azapeptidos tienen posibles aplicaciones terapéuticas y se pueden sintetizar utilizando this compound como bloque de construcción .

5. Material biológico o compuesto orgánico para la investigación en ciencias de la vida Como reactivo bioquímico, this compound sirve como material biológico o compuesto orgánico esencial para diversas aplicaciones de investigación en ciencias de la vida. Es un compuesto versátil que se utiliza en diferentes configuraciones experimentales para comprender los procesos biológicos .

Formación de hidrogel: Los derivados de this compound se utilizan para crear hidrogeles autoportantes basados en hexapéptidos catiónicos derivados de Fmoc. Estos hidrogeles tienen posibles aplicaciones biomédicas, como sistemas de administración de fármacos o andamios de ingeniería de tejidos .

Cada aplicación mencionada anteriormente demuestra la versatilidad e importancia de this compound en la investigación científica, en particular en el campo de la síntesis de péptidos y las aplicaciones biomédicas.

Para obtener más información sobre cada aplicación, incluidos los documentos técnicos y los artículos revisados por pares, puede consultar las referencias proporcionadas.

MedChemExpress - this compound MilliporeSigma - Fmoc-D-Trp(Boc)-OH MDPI - Hidrogeles autoportantes basados en hexapéptidos catiónicos derivados de Fmoc<a data-citationid="2bf05b

Mecanismo De Acción

Target of Action

Fmoc-D-Trp-OH, also known as Nα-Fmoc-N(in)-Boc-D-tryptophan, is primarily used as a biochemical reagent . Its primary targets are the amine groups of amino acids, where it acts as a protecting group during peptide synthesis .

Mode of Action

This compound interacts with its targets through a process known as Fmoc protection of the amine group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Pharmacokinetics

The Fmoc group is base-labile, meaning it can be rapidly removed by a base .

Result of Action

The result of this compound’s action is the protection of the amine group during peptide synthesis, allowing for the selective assembly of amino acids in a desired sequence . After the peptide bond formation, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by the environmental conditions of the peptide synthesis process. For instance, the Fmoc group is rapidly removed by a base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH and the presence of certain bases in the environment can significantly influence the efficacy and stability of this compound.

Safety and Hazards

When handling Fmoc-D-Trp-OH, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

Fmoc-D-Trp-OH may be utilized in preparing short peptides without arginine residues . During cleavage, scavengers including phenol, thiophenol, and 1,2-ethanedithiol should be added to prevent cleaved species from reattaching to the tryptophan indole ring . This suggests potential future directions in the development of new peptide-based materials.

Análisis Bioquímico

Biochemical Properties

Fmoc-D-Trp-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is largely dependent on the specific conditions of the synthesis .

Cellular Effects

The effects of this compound on cells are primarily observed during the process of peptide synthesis. It influences cell function by contributing to the formation of peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is tied to its role in peptide synthesis. It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process. This can include enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is often related to the product’s stability and degradation. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with various enzymes and cofactors during this process. The effects on metabolic flux or metabolite levels are dependent on the specific conditions of the synthesis .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHMWKZOLAAOTD-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86123-11-7 | |

| Record name | 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.